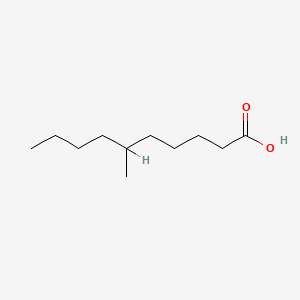
6-methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyldecanoic acid is an organic compound with the molecular formula C11H22O2. It is a branched-chain fatty acid and a derivative of decanoic acid. This compound is known for its unique structure, which includes a methyl group attached to the sixth carbon of the decanoic acid chain. It is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-methyldecanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of 1-nonene to produce the corresponding aldehyde, which is then oxidized to form the acid. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas.
Industrial Production Methods: Industrial production of decanoic acid, 6-methyl- often involves the oxidation of the corresponding aldehyde, which can be obtained from the hydroformylation of 1-nonene. This process is carried out under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including ketones and alcohols.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-methyldecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of esters for perfumes and as a raw material in the manufacture of detergents, lubricating oils, and rubber formulations.
Wirkmechanismus
The mechanism of action of decanoic acid, 6-methyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity and influence metabolic processes. In biological systems, it is thought to exert its effects by altering membrane fluidity and affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Decanoic acid: A straight-chain fatty acid with similar chemical properties but without the methyl group.
Nonanoic acid: A shorter-chain fatty acid with different physical and chemical properties.
Undecanoic acid: A longer-chain fatty acid with a different structure and properties.
Uniqueness: 6-methyldecanoic acid is unique due to the presence of the methyl group on the sixth carbon, which imparts distinct chemical and physical properties compared to other fatty acids. This structural difference can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
53696-14-3 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
6-methyldecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-3-4-7-10(2)8-5-6-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
NVOAFFMZXPOERM-SNVBAGLBSA-N |
SMILES |
CCCCC(C)CCCCC(=O)O |
Kanonische SMILES |
CCCCC(C)CCCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decanoic acid, 6-methyl-; 6-methyldecanoic acid; 6-methyl-decanoic acid. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















